molecular formula C15H13FN2O B6559532 2-[(4-fluorophenoxy)methyl]-4-methyl-1H-1,3-benzodiazole CAS No. 1018145-97-5

2-[(4-fluorophenoxy)methyl]-4-methyl-1H-1,3-benzodiazole

Cat. No.: B6559532
CAS No.: 1018145-97-5
M. Wt: 256.27 g/mol
InChI Key: AXDNQXWJAYOUQR-UHFFFAOYSA-N
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Description

2-[(4-fluorophenoxy)methyl]-4-methyl-1H-1,3-benzodiazole is a chemical compound known for its unique structure and properties It is a member of the benzodiazole family, which is characterized by a fused benzene and diazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenoxy)methyl]-4-methyl-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and 4-methyl-1H-1,3-benzodiazole.

    Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing production time.

    Catalytic Processes: The use of catalysts can enhance the reaction rate and selectivity, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenoxy)methyl]-4-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The fluorophenoxy and methyl groups can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-[(4-fluorophenoxy)methyl]-4-methyl-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenoxy)methyl]-4-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-4-methylphenol: This compound shares the fluorophenoxy group but lacks the benzodiazole ring.

    4-methyl-1H-1,3-benzodiazole: This compound contains the benzodiazole ring but lacks the fluorophenoxy group.

Uniqueness

2-[(4-fluorophenoxy)methyl]-4-methyl-1H-1,3-benzodiazole is unique due to the combination of the fluorophenoxy and benzodiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-fluorophenoxy)methyl]-4-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c1-10-3-2-4-13-15(10)18-14(17-13)9-19-12-7-5-11(16)6-8-12/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDNQXWJAYOUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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